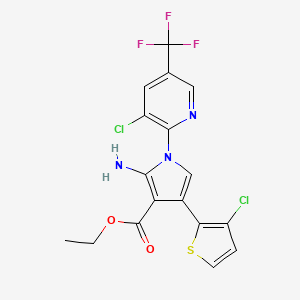
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrrole-3-carboxylate
説明
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C17H12Cl2F3N3O2S and its molecular weight is 450.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrrole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C11H11ClN2O2S
- Molecular Weight : 270.74 g/mol
- CAS Number : 338982-14-2
Biological Activity
The biological activity of ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate has been investigated in various studies, revealing its potential as an antitumor agent and its interactions with specific biological targets.
Research indicates that this compound may act as a tyrosine kinase inhibitor , impacting pathways involved in cancer cell proliferation. In particular, it has shown the ability to inhibit growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in tumor growth and angiogenesis . The compound's structure allows it to form stable complexes with these receptors, potentially blocking their activity.
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that derivatives of similar pyrrole compounds exhibited significant inhibition of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with GI50 values around M . This suggests that ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate could have comparable effects.
-
Cellular Effects :
- The compound influences cellular signaling pathways, modulating gene expression related to inflammatory responses. It has been noted to potentially reduce inflammation by affecting the expression of specific inflammatory genes.
- Molecular Docking Studies :
Comparative Analysis of Related Compounds
To better understand the biological activity of ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate, a comparative analysis with structurally related compounds is essential. Below is a summary table highlighting the biological activities of selected derivatives:
特性
IUPAC Name |
ethyl 2-amino-4-(3-chlorothiophen-2-yl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N3O2S/c1-2-27-16(26)12-9(13-10(18)3-4-28-13)7-25(14(12)23)15-11(19)5-8(6-24-15)17(20,21)22/h3-7H,2,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTYTLUXDYNCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1C2=C(C=CS2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















